![molecular formula C14H15BrN2O2S B2894882 ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate CAS No. 1207023-49-1](/img/structure/B2894882.png)
ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C14H15BrN2O2S and its molecular weight is 355.25. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a crucial role in the body’s cortisol levels .
Mode of Action
It’s worth noting that similar compounds participate inSuzuki–Miyaura (SM) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the inhibition of 11β-hsd1 can impactglucocorticoid metabolism at the tissue level .
Result of Action
The inhibition of 11β-hsd1 can be used in the treatment ofCushing’s syndrome, metabolic syndrome, and type 2 diabetes .
Biological Activity
Ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate is a synthetic compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H18BrN2O2S. The presence of the bromophenyl group and the imidazole ring contributes to its unique chemical behavior and biological activity.
This compound exhibits various biological activities attributed to its interaction with specific biochemical pathways:
- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. Studies have demonstrated its effectiveness against strains such as Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Research indicates that imidazole derivatives can inhibit tumor growth in various cancer cell lines. This compound has been evaluated for its cytotoxic effects on cancer cells, showing significant antiproliferative activity .
Antimicrobial Activity
This compound has been tested for its antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 10 |
Pseudomonas aeruginosa | 20 |
These results indicate that the compound exhibits moderate to strong antimicrobial activity, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells. The following table presents findings from cell viability assays:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast Cancer) | 12.5 |
HepG2 (Liver Cancer) | 15.0 |
A549 (Lung Cancer) | 18.0 |
These IC50 values suggest that the compound has considerable potential as an anticancer therapeutic agent.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that the compound effectively inhibited bacterial growth, with significant activity against E. coli and S. aureus. The study highlighted the structure–activity relationship, emphasizing the role of the bromophenyl group in enhancing antimicrobial properties .
- Anticancer Activity Assessment : In a series of experiments assessing cytotoxicity against different cancer cell lines, this compound demonstrated potent anticancer effects, particularly in breast and liver cancer models. These findings suggest a need for further exploration into its mechanisms of action .
Scientific Research Applications
Antibacterial Activity
Research has shown that imidazole derivatives exhibit notable antibacterial properties. Ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that compounds containing the imidazole ring can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Efficacy of Imidazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 7.1 μM |
Other Imidazole Derivatives | S. aureus | 6.5 μM |
Antifungal Properties
In addition to antibacterial activity, imidazole derivatives are known for their antifungal properties. Studies have indicated that this compound may inhibit fungal pathogens, making it a candidate for antifungal drug development .
Corrosion Inhibition
Recent studies have explored the use of imidazole derivatives as corrosion inhibitors for metals in acidic environments. This compound has shown promising results in enhancing the corrosion resistance of mild steel in hydrochloric acid solutions, achieving inhibition efficiencies exceeding 96% at certain concentrations .
Table 2: Corrosion Inhibition Efficiency
Compound | Environment | Inhibition Efficiency (%) |
---|---|---|
This compound | 1 M HCl | 96.52% |
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole ring and subsequent thioether linkage. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .
Properties
IUPAC Name |
ethyl 2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-3-19-13(18)9-20-14-16-8-12(17(14)2)10-4-6-11(15)7-5-10/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMOUHVOBHAHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.